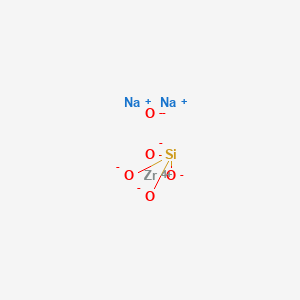

Sodium zirconium oxide silicate (Na2ZrO(SiO4))

Übersicht

Beschreibung

Sodium zirconium oxide silicate (Na2ZrO(SiO4)), also known as sodium zirconium silicate, is an inorganic compound with the chemical formula Na₂O₉Si₃Zr. It is a colorless or slightly yellow crystalline powder that is sparingly soluble in water and insoluble in alcohol. This compound is widely used in various industrial applications due to its unique properties, such as high thermal stability, mechanical strength, and resistance to chemical corrosion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium zirconium oxide silicate (Na2ZrO(SiO4)) can be synthesized through several methods. One common approach involves the reaction of sodium silicate with zirconium chloride. The reaction proceeds as follows:

Na2SiO3+ZrCl4→Na2ZrSiO4+4NaCl

This reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of disodium;oxygen(2-);zirconium(4+);silicate often involves the fusion of zirconium dioxide (ZrO₂) with sodium silicate (Na₂SiO₃) in an arc furnace. This method allows for the large-scale production of the compound, which is then purified and processed for various applications .

Analyse Chemischer Reaktionen

Alkaline Sub-Molten Salt Decomposition

ZrSiO₄ (zircon) reacts with concentrated NaOH under sub-molten salt conditions to form Na₂ZrSiO₅:

This reaction is highly dependent on NaOH concentration and temperature. Excess NaOH (80% concentration) at 245°C optimizes Na₂ZrSiO₅ formation while minimizing byproducts like Na₂ZrO₃ and Na₂SiO₃ .

Decomposition and Reactivity

Na₂ZrSiO₅ exhibits stability under specific conditions but decomposes in acidic or aqueous environments:

Leaching in Water

In aqueous solutions, Na₂ZrSiO₅ undergoes partial hydrolysis, releasing silicate ions ():

Leaching efficiency reaches 38% at 95°C after 60 minutes, following a shrinking-core kinetic model controlled by chemical reactions .

Acid Treatment

Exposure to strong acids (e.g., HCl) disrupts the silicate structure, yielding zirconium oxychloride and silicic acid:

Role in Zirconium-Silicon Separation

Na₂ZrSiO₅ is a critical intermediate in separating Zr and Si from zircon sand (ZrSiO₄). The process involves:

-

Alkali fusion of ZrSiO₄ with NaOH at >600°C to form Na₂ZrSiO₅ .

-

Selective leaching to dissolve Na₂SiO₃, leaving insoluble Na₂ZrO₃ or Na₂ZrSiO₅ .

Kinetics of Silicate Leaching

| Parameter | Optimal Value | Effect on Leaching Efficiency |

|---|---|---|

| Temperature | 95°C | Maximizes silicate dissolution (38%) |

| Contact Time | 60 minutes | Ensures equilibrium |

| NaOH Concentration | 80% | Prevents Na₂ZrSiO₅ formation |

Structural and Mechanistic Insights

The compound’s stability arises from its island-like silicate structure , where tetrahedra are isolated within a zirconium-oxygen matrix. Key findings include:

Wissenschaftliche Forschungsanwendungen

Properties of Sodium Zirconium Oxide Silicate

Before delving into its applications, it is essential to understand the fundamental properties of sodium zirconium oxide silicate:

- Chemical Formula : Na2ZrO(SiO4)

- Molecular Weight : 201.29 g/mol

- Appearance : Typically a white or off-white powder

- Melting Point : Approximately 1600 °C

- Solubility : Insoluble in water but soluble in strong acids and bases

These properties contribute to its utility across various sectors.

Refractory Materials

Sodium zirconium oxide silicate is widely used in the production of refractory materials. Its high melting point and resistance to thermal shock make it ideal for applications in furnaces, kilns, and reactors where extreme temperatures are prevalent.

| Application | Description |

|---|---|

| Furnace Linings | Protects against high temperatures and corrosive environments. |

| Kiln Furniture | Used to support ceramic materials during firing processes. |

Ceramics and Glass Industry

In the ceramics industry, sodium zirconium oxide silicate serves as an opacifier and enhances the mechanical strength of ceramic products. It is also utilized in glass production for its ability to improve durability.

| Application | Description |

|---|---|

| Ceramic Glazes | Enhances gloss and color retention in fired ceramics. |

| Glass Manufacturing | Improves the chemical durability of glass products. |

Environmental Remediation

Recent studies have highlighted the potential of sodium zirconium oxide silicate in environmental applications, particularly in the remediation of heavy metal contamination. Its capacity to bind heavy metals can be leveraged for soil and water treatment.

Case Study : A study demonstrated that sodium zirconium oxide silicate effectively immobilized lead ions from contaminated water sources, reducing bioavailability and toxicity levels significantly .

Biomedical Applications

Sodium zirconium oxide silicate is being explored for biomedical applications due to its biocompatibility and ability to form stable compounds with biological tissues.

| Application | Description |

|---|---|

| Drug Delivery Systems | Potential use as a carrier for targeted drug delivery due to its stability. |

| Bone Regeneration | Investigated for use in bone graft materials owing to its osteoconductive properties. |

Pigment Production

The compound is also utilized in producing pigments where it imparts color stability and opacity.

Case Study : Research indicates that sodium zirconium oxide silicate can be used as a base material for producing colored pigments through calcination processes involving transition metals .

Wirkmechanismus

The mechanism of action of disodium;oxygen(2-);zirconium(4+);silicate involves its ability to interact with various molecular targets and pathways. For example, in biomedical applications, the compound can selectively bind to potassium ions, facilitating their removal from the body. This selective binding is achieved through ion-exchange processes, where the compound’s structure allows it to trap specific ions while releasing others .

Vergleich Mit ähnlichen Verbindungen

Sodium zirconium oxide silicate (Na2ZrO(SiO4)) can be compared to other similar compounds, such as:

Zirconium(IV) silicate (ZrSiO₄): This compound is also a silicate of zirconium but differs in its chemical composition and properties.

Zirconium dioxide (ZrO₂): Known for its high thermal stability and mechanical strength, zirconium dioxide is used in various industrial applications, including ceramics and coatings.

The uniqueness of disodium;oxygen(2-);zirconium(4+);silicate lies in its specific chemical structure, which imparts distinct properties such as selective ion-binding capabilities and high resistance to chemical corrosion .

Biologische Aktivität

Sodium zirconium oxide silicate, chemically represented as Na2ZrO(SiO4), is an inorganic compound that has garnered attention for its biological activities, particularly in the context of treating hyperkalemia and its potential applications in biomedicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, safety profile, and relevant case studies.

Sodium zirconium oxide silicate is a microporous, non-absorbed silicate compound that selectively exchanges cations in the gastrointestinal tract. Its structure comprises zirconium and silicon atoms linked by oxygen, forming a cubic lattice framework that allows for effective ion exchange. Specifically, it preferentially exchanges potassium and ammonium ions for sodium and hydrogen ions, thereby facilitating increased fecal potassium excretion and lowering serum potassium levels.

Key Features

- Chemical Formula : Na2ZrO(SiO4)

- Molecular Weight : 190.23 g/mol

- Solubility : Insoluble in water

- Ion Exchange Capacity : High selectivity for potassium ions over calcium and magnesium ions.

Efficacy in Hyperkalemia Treatment

Sodium zirconium oxide silicate has been primarily studied for its efficacy in treating hyperkalemia—a condition characterized by elevated serum potassium levels. Clinical studies have demonstrated that administration of sodium zirconium cyclosilicate (SZC), a form of sodium zirconium oxide silicate, effectively reduces serum potassium levels within hours of treatment.

Clinical Findings

- In a pooled analysis of two phase III trials, patients receiving SZC at a dosage of 10 g three times daily showed significant reductions in serum potassium levels:

Safety Profile

The safety profile of sodium zirconium oxide silicate is favorable, with a low incidence of adverse events reported during clinical trials. Notably, serious adverse events were rare, and the compound did not lead to systemic absorption or toxicity.

Adverse Events Reported

- Mild gastrointestinal disturbances (e.g., constipation).

- No cases of hypokalemia were noted in treated patients .

Case Study 1: Efficacy in Chronic Kidney Disease Patients

A study involving patients with chronic kidney disease (CKD) demonstrated that sodium zirconium cyclosilicate effectively managed hyperkalemia across various stages of CKD. Patients treated with SZC maintained normokalemia over extended periods (up to 12 months) without significant side effects .

Case Study 2: Long-term Use and Tolerability

In a long-term follow-up study, patients using sodium zirconium cyclosilicate reported sustained control of serum potassium levels with minimal side effects. The tolerability was comparable to placebo treatments over a duration of ≤ 28 days .

Comparative Analysis

The following table summarizes the comparative efficacy and safety data from various studies regarding sodium zirconium oxide silicate:

| Study | Dosage | Time Frame | Efficacy (Potassium Reduction) | Adverse Events |

|---|---|---|---|---|

| ZS-003 & HARMONIZE | 10 g TID | 48 hours | Mean reduction: -0.27 mmol/L at 1h; -0.55 to -0.82 mmol/L at 4h | Mild GI disturbances |

| Long-term CKD Study | Varies | Up to 12 months | Maintained normokalemia | Rare serious AEs |

| General Population Study | 10 g TID | ≤ 28 days | Significant reduction in serum K+ levels | Comparable to placebo |

Research Findings

Recent research highlights the bioactivity of sodium zirconium oxide silicate beyond its use in hyperkalemia treatment. Studies indicate potential applications in bone regeneration due to its ability to form hydroxyapatite-like structures when immersed in simulated body fluids (SBF). This property suggests that it could be utilized in orthopedic applications or as a bioactive glass for dental implants .

Bioactivity Assessment

Eigenschaften

IUPAC Name |

disodium;oxygen(2-);zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O4Si.O.Zr/c;;1-5(2,3)4;;/q2*+1;-4;-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUNOWFGRDSSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O5SiZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923296 | |

| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-83-7 | |

| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [orthosilicato(4-)-O]oxozirconate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.